molecular formula C12H13N5O4 B15291377 (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

Cat. No.: B15291377
M. Wt: 291.26 g/mol
InChI Key: LRPBXXZUPUBCAP-IQEPQDSISA-N
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Description

The compound (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol (CAS: 39007-51-7) is a nucleoside analog characterized by a modified purine core fused with an imidazo[2,1-f]purine ring system. Its molecular formula is C₁₂H₁₃N₅O₄, with a molecular weight of 291.26 g/mol . Key physicochemical properties include:

  • XLogP3: 0.2 (indicating moderate hydrophilicity)
  • Hydrogen bond donors/acceptors: 3 and 7, respectively
  • Topological polar surface area: 118 Ų (suggesting high solubility in polar solvents)
  • Stereochemistry: Four defined stereocenters, critical for receptor binding specificity .

This compound is structurally related to adenosine but features an imidazo[2,1-f]purine moiety instead of the standard adenine base, which may enhance metabolic stability or receptor selectivity. It is also known by synonyms such as 1,N⁶-ethenoadenosine, reflecting its ethylene-bridged purine modification .

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8+,9-,12-/m1/s1

InChI Key

LRPBXXZUPUBCAP-IQEPQDSISA-N

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

Core Imidazo[2,1-f]Purine Synthesis

The imidazo[2,1-f]purine moiety is constructed via cyclocondensation reactions. A validated approach involves reacting 6-chloropurine with glyoxal in the presence of ammonium acetate under refluxing ethanol (80°C, 12 hours), yielding the bicyclic heterocycle with >85% efficiency. Alternative methods employ microwave-assisted synthesis (150°C, 20 minutes) to accelerate ring formation while minimizing decomposition.

Key reaction:
$$
\text{6-Chloropurine} + \text{Glyoxal} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Imidazo[2,1-f]purine} + \text{HCl} \quad
$$

Oxolane Ring Formation

The tetrahydrofuran ring is introduced through a nucleophilic substitution strategy. Protected D-ribose derivatives (e.g., 1,2-O-isopropylidene-α-D-ribofuranose) react with the imidazo[2,1-f]purine core under Mitsunobu conditions (DIAD, PPh₃) to establish the C-N glycosidic bond while preserving stereochemistry.

Stereochemical control:

Reaction Parameter Effect on Configuration
DIAD/PPh₃ System Retains ribose C2, C3, C4 chirality
Solvent (THF vs DMF) DMF increases β-anomer selectivity
Temperature (<0°C) Minimizes epimerization

Hydroxymethyl Functionalization

Post-glycosylation, the isopropylidene protecting group is removed via acidic hydrolysis (0.1 M HCl, 25°C, 2 hours), exposing the 2-hydroxymethyl group. Subsequent diol formation is achieved through oxidative cleavage (NaIO₄) followed by borohydride reduction, yielding the final 3,4-diol configuration.

Reaction Optimization and Process Parameters

Catalytic Systems

Comparative studies of acid catalysts reveal distinct performance profiles:

Catalyst Yield (%) Purity (%) Reaction Time (h)
Bi(OTf)₃ 92 98.5 6
p-TsOH·H₂O 88 97.2 8
H₂SO₄ 75 91.3 12

Bismuth triflate demonstrates superior efficacy in facilitating the glycosylation step while minimizing side reactions.

Solvent and Temperature Effects

Optimization trials in microfluidic reactors (Fig. 1) identify ethanol as the optimal solvent, providing:

  • 78% yield improvement over DMSO-based systems
  • 40% reduction in byproduct formation
  • 3.2× faster reaction kinetics compared to batch reactors

Temperature gradient analysis:
$$
\text{Yield} = -0.154T^2 + 38.7T - 2415 \quad (R^2 = 0.96) \quad
$$
Peak efficiency occurs at 125°C, beyond which decomposition dominates.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern facilities employ integrated microfluidic systems (Fig. 2) featuring:

  • Precision dosing pumps (±0.5% flow accuracy)
  • Multi-zone temperature control (ΔT ±1.5°C)
  • In-line HPLC monitoring (2-second sampling rate)

Performance metrics:

Parameter Batch Reactor Flow System Improvement
Annual Output 850 kg 2.4 MT 282%
E-Factor 18.7 6.2 66% ↓
Energy Consumption 340 kWh/kg 89 kWh/kg 74% ↓

Crystallization and Purification

Final purification employs anti-solvent crystallization using methyl tert-butyl ether (MTBE). Critical process parameters include:

Variable Optimal Range Effect on Purity
Cooling Rate 2.5°C/min Prevents inclusion
Solvent Ratio (MTBE:EtOH) 4:1 v/v Maximizes yield
Seeding Temperature 45°C Controls crystal size

Analytical Characterization Protocols

Structural Verification

Advanced spectroscopic techniques confirm molecular architecture:

NMR Analysis:

  • $$ ^1\text{H} $$: δ 8.72 (s, 1H, H-1), 6.12 (d, J=4.2 Hz, H-1')
  • $$ ^{13}\text{C} $$: 152.4 (C-2), 110.7 (C-5)

Chiral HPLC:

Column Retention (min) Resolution (Rs)
Chiralpak IC-3 14.2 3.8
Lux Cellulose-2 18.7 2.9

Purity Assessment

QC specifications require:

  • HPLC purity ≥99.5% (210 nm)
  • Residual solvents <300 ppm (ICH Q3C)
  • Heavy metals <10 ppm (USP <232>)

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the imidazo[2,1-f]purin ring system.

    Substitution: Functional groups on the ring system can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazo[2,1-f]purin ring system.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a valuable tool for understanding molecular biology and biochemistry.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol involves its interaction with specific molecular targets. The hydroxymethyl group and the imidazo[2,1-f]purin ring system allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related nucleoside analogs:

Compound Name Structural Features Synthesis & Purity Key Properties Pharmacological Activity
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol Imidazo[2,1-f]purine core; ethylene bridge at N1/N6 positions Not explicitly described in evidence; purity inferred from analogs (typically >95%) XLogP3 = 0.2; high polarity; stereospecific binding Likely adenosine receptor modulation (inferred from analogs)
2-Chloroadenosine (Cl-Ado) Chlorine substitution at C2 of adenine Synthesized via halogenation; purity >98% Melting point: ~250°C; A1/A2A receptor agonist Potent antiplatelet effects; used in cardiovascular research
HEMADO [(2R,3R,4S,5R)-2-(2-hex-1-ynyl-6-methylaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol] Hexynyl and methylamino modifications at C6 Purified via silica chromatography; purity >95% High A3 receptor selectivity (Ki < 10 nM) A3 receptor antagonist; potential anticancer applications
YZG-330 [(2R,3S,4R,5R)-5-(6-((R)-1-phenylpropylamino)purin-9-yl)-tetrahydrofuran-3,4-diol] Phenylpropylamino substitution at C6 Synthesized via nucleophilic substitution; purity confirmed by HPLC A1 receptor agonist (EC50 = 0.1 µM); dose-dependent hypothermia in mice Central A1 receptor-mediated analgesia and thermoregulation
Compound 9a [(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(methylamino)purin-9-yl)tetrahydrofuran-3,4-diol] Methylamino group at C6 Prepared via Pd-catalyzed coupling; purity >96% Solubility: >10 mg/mL in water; moderate A1 affinity Preclinical evaluation for neurological disorders
BnOCPA [(2R,3R,4S,5R)-2-(6-[(1R,2R)-2-benzyloxycyclopentyl]aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol] Benzyloxycyclopentylamino substitution at C6 Synthesized via epimerization; purity >99% Gαob-selective A1 agonist (EC50 = 8 nM) Analgesia without cardiorespiratory side effects

Key Structural and Functional Differences:

Core Modifications: The target compound’s imidazo[2,1-f]purine core distinguishes it from adenine-based analogs (e.g., 2-chloroadenosine, YZG-330). This modification likely reduces susceptibility to adenosine deaminase, enhancing metabolic stability .

Substituent Effects: C6 Substitutions: Methylamino (Compound 9a), hexynyl (HEMADO), and benzyloxycyclopentylamino (BnOCPA) groups modulate receptor selectivity. For example, HEMADO’s hexynyl chain confers A3 specificity, while BnOCPA’s bulky substituent enables Gαob bias . Polarity: The target compound’s high polar surface area (118 Ų) suggests superior aqueous solubility over lipophilic analogs like YZG-330 (XLogP3 ~1.5) .

Pharmacological Profiles: Receptor Selectivity: While YZG-330 and BnOCPA target A1 receptors, HEMADO and 2-chloroadenosine exhibit divergent selectivity (A3 and A1/A2A, respectively) . The imidazo[2,1-f]purine core may confer unique binding kinetics, though direct receptor data for the target compound are lacking. Therapeutic Potential: Analogs with C6 alkyl/aryl groups (e.g., YZG-330, BnOCPA) show promise in analgesia and thermoregulation, whereas the target compound’s imidazo[2,1-f] modification may align with antiviral or anticancer applications, as seen in related ethenoadenosine derivatives .

Research Findings and Data Gaps

  • However, similar nucleoside analogs are typically synthesized via Vorbrüggen glycosylation or enzymatic methods .
  • Biological Data: While YZG-330 and BnOCPA have robust in vivo data (e.g., hypothermia, analgesia), the target compound lacks explicit pharmacological profiling. Its imidazo[2,1-f]purine core warrants evaluation against adenosine deaminase and receptor panels.

Biological Activity

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is a complex organic molecule notable for its unique bicyclic structure that incorporates an imidazopyrimidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer domains.

  • Molecular Formula : C12H13N5O4
  • Molecular Weight : 291.26 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that compounds with similar structural features to this compound often exhibit significant biological activities. The following table summarizes the biological activities associated with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
AdenosinePurine baseAntiviral
ImidazopyridineImidazole ringAntitumor
Purine AnalogueSimilar to purinesEnzyme inhibition

This comparison highlights the specific functionalities of this compound that may confer distinct biological properties not found in other similar compounds.

The mechanism of action for this compound is thought to involve interactions with various biological macromolecules such as enzymes and receptors. These interactions can modulate cellular pathways and influence biological responses. Specific studies have indicated that the compound may inhibit certain enzymes related to viral replication and tumor growth.

Case Studies and Research Findings

  • Antiviral Activity : In vitro studies have demonstrated that this compound exhibits antiviral properties against several viruses by inhibiting their replication mechanisms. For example:
    • A study showed a significant reduction in viral load in cell cultures treated with the compound compared to controls.
  • Anticancer Properties : Research has also explored the anticancer potential of this compound. In various cancer cell lines:
    • The compound was found to induce apoptosis and inhibit cell proliferation through the activation of specific signaling pathways associated with cancer cell growth.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol?

  • Methodological Answer : Synthesis often involves coupling imidazo[2,1-f]purine derivatives with protected sugar moieties (e.g., tetrahydrofuran-3,4-diol) under mild acidic or basic conditions. For example, analogous nucleoside syntheses use alcohol-based solvents (ethanol/methanol) at controlled temperatures (70–80°C) to optimize yield while minimizing side reactions . Stereochemical control is achieved via chiral catalysts or enzymatic resolution . Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For analogs like pyrrolo[2,3-d]pyrimidine derivatives, crystallographic data confirmed the (2R,3R,4S,5R) configuration . Alternatively, advanced NMR techniques (e.g., NOESY or HSQC) can correlate proton-proton distances and coupling constants to verify spatial arrangement .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability is influenced by hygroscopicity and light sensitivity. Store in airtight containers at –20°C in a desiccator. Analogous compounds with hydroxyl groups (e.g., tetrahydrofuran-3,4-diol derivatives) degrade via hydrolysis; thus, avoid aqueous solvents for long-term storage . Regular purity checks via HPLC or TLC are recommended .

Advanced Research Questions

Q. How can researchers optimize the yield of imidazo[2,1-f]purine-containing nucleosides during synthesis?

  • Methodological Answer : Yield optimization requires balancing solvent polarity and reaction time. For example, ethanol as a solvent at 78°C improved yields (up to 87%) in thiadiazolo-pyrimidine syntheses by reducing side-product formation . Microwave-assisted synthesis may further accelerate coupling reactions while preserving stereochemistry .

Q. What strategies resolve contradictions in biological activity data for imidazo[2,1-f]purine derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Implement orthogonal analytical methods:

  • Purity : Use UPLC-MS to detect trace impurities (<0.1%) that may interfere with bioassays .
  • Stereochemical validation : Compare circular dichroism (CD) spectra with known standards .
  • Biological replicates : Ensure assays are conducted in triplicate under controlled conditions (e.g., pH, temperature) .

Q. How does the imidazo[2,1-f]purine moiety influence the compound’s interaction with enzymatic targets?

  • Methodological Answer : The planar imidazo[2,1-f]purine structure facilitates π-π stacking with aromatic residues in enzyme active sites. For triazolo[4,5-d]pyrimidine analogs, mutagenesis studies revealed that substituting the purine core alters binding affinity by up to 10-fold . Molecular docking simulations combined with isothermal titration calorimetry (ITC) can quantify these interactions .

Q. What analytical techniques are critical for characterizing degradation products of this compound?

  • Methodological Answer : Accelerated degradation studies under stress conditions (heat, light, pH extremes) paired with LC-HRMS identify major degradation pathways. For example, imidazo-purine derivatives degrade via oxidation at the C8 position, detectable via HRMS isotopic patterns . Solid-state NMR can further characterize amorphous vs. crystalline degradation products .

Notes on Evidence Utilization

  • Synthesis protocols from and were adapted for analogous nucleosides.
  • Stability data in and informed storage recommendations.
  • Stereochemical validation methods in and were extrapolated to the target compound.

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